molecular formula C10H13ClO3 B14880753 5-Chloro-2,3-diethoxyphenol

5-Chloro-2,3-diethoxyphenol

Cat. No.: B14880753
M. Wt: 216.66 g/mol
InChI Key: CPZWNVCBAMMBTA-UHFFFAOYSA-N
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Description

5-Chloro-2,3-diethoxyphenol: is an organic compound that belongs to the class of phenols It is characterized by the presence of a chlorine atom at the 5th position and two ethoxy groups at the 2nd and 3rd positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2,3-diethoxyphenol typically involves the chlorination of 2,3-diethoxyphenol. The reaction is carried out using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the 5th position. The reaction is usually performed in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-chlorination.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and ensures consistent quality.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2,3-diethoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The chlorine atom can be reduced to form the corresponding hydroxy compound.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products:

    Oxidation: Quinones

    Reduction: Hydroxy derivatives

    Substitution: Amino or thiol derivatives

Scientific Research Applications

Chemistry: 5-Chloro-2,3-diethoxyphenol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development.

Medicine: The compound is being investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an antimicrobial and anti-inflammatory agent.

Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its unique chemical structure allows for the creation of vibrant and stable colors.

Mechanism of Action

The mechanism of action of 5-Chloro-2,3-diethoxyphenol involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. The pathways involved in its mechanism of action include the inhibition of enzyme catalysis and disruption of cellular processes.

Comparison with Similar Compounds

  • 5-Chloro-2,3-dihydroxyphenol
  • 5-Chloro-2,3-dimethoxyphenol
  • 5-Chloro-2,3-difluorophenol

Comparison: Compared to its analogs, 5-Chloro-2,3-diethoxyphenol is unique due to the presence of ethoxy groups, which can influence its reactivity and solubility. The ethoxy groups make it more lipophilic, potentially enhancing its ability to penetrate biological membranes. This property can be advantageous in drug development, where membrane permeability is a critical factor.

Properties

Molecular Formula

C10H13ClO3

Molecular Weight

216.66 g/mol

IUPAC Name

5-chloro-2,3-diethoxyphenol

InChI

InChI=1S/C10H13ClO3/c1-3-13-9-6-7(11)5-8(12)10(9)14-4-2/h5-6,12H,3-4H2,1-2H3

InChI Key

CPZWNVCBAMMBTA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)O)Cl

Origin of Product

United States

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